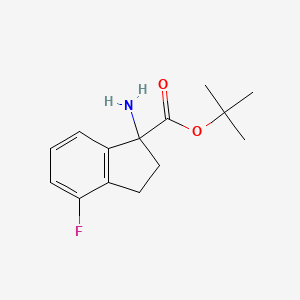

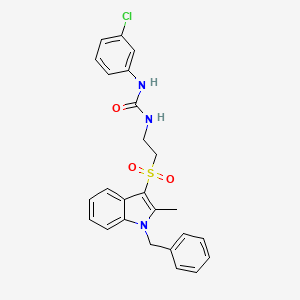

![molecular formula C28H25ClN2O5 B2508372 N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866590-60-5](/img/structure/B2508372.png)

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and studied for various biological activities, including antiviral, antiapoptotic, and antibacterial properties. These compounds are of interest due to their potential therapeutic applications in treating diseases such as Japanese encephalitis and bacterial infections.

Synthesis Analysis

The synthesis of anilidoquinoline derivatives involves multiple steps, including the conversion of aromatic organic acids into esters, hydrazides, and then further chemical transformations. For example, one study describes the synthesis of a related compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, which showed significant antiviral and antiapoptotic effects in vitro . Another study details the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, which involved stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . Similarly, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized through a sequence of reactions starting from 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structures of these anilidoquinoline derivatives are confirmed using various spectroscopic techniques such as (1)H-NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the presence of specific functional groups within the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of anilidoquinoline derivatives are typically nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. For instance, the synthesis of oxadiazole derivatives involves the use of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) as reagents to facilitate the reaction . The synthesis of N-(benzo[d]thiazol-2-yl) derivatives includes the use of chloroacetylchloride and hydrazine hydrate, indicating the involvement of acylation and hydrazinolysis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy, chloro, and dimethyl groups can affect these properties. Although the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been characterized and screened for biological activity, suggesting that they possess favorable properties for interaction with biological targets .

科学的研究の応用

Structural and Fluorescence Properties

Research on amide-containing isoquinoline derivatives has revealed insights into their structural aspects and fluorescence properties. Studies by Karmakar et al. (2007) on compounds structurally related to N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide have shown that these compounds can form crystalline salts and inclusion compounds with certain acids, which have enhanced fluorescence emission compared to the parent compounds. These findings indicate potential applications in developing fluorescent markers or probes for biochemical and medical research (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Applications

The therapeutic potential of quinoline and quinazoline derivatives has been a subject of significant interest. For example, Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative showing significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis, demonstrating the potential of similar compounds in antiviral therapy (Ghosh et al., 2008). Similarly, Mehta et al. (2019) evaluated the antimicrobial and anticancer activities of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, highlighting their potential in designing new antimicrobial and anticancer agents (Mehta et al., 2019).

Agricultural Applications

Chloroacetamide herbicides, though structurally distinct, share some functional groups with this compound. These herbicides have been extensively studied for their mode of action and metabolism in various organisms. Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides, providing insights into their biotransformation and potential environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).

特性

IUPAC Name |

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-9-7-19(29)8-10-20)23-13-25(36-4)24(35-3)12-21(23)28(22)34/h5-14H,15H2,1-4H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSDPCCWWKIZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

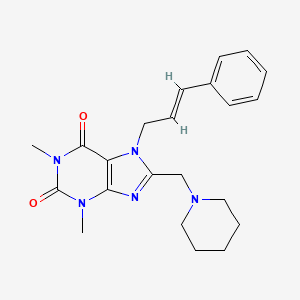

![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)

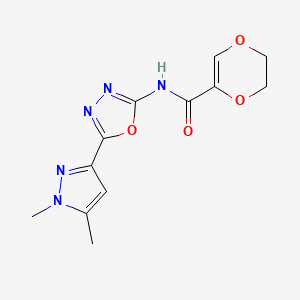

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)

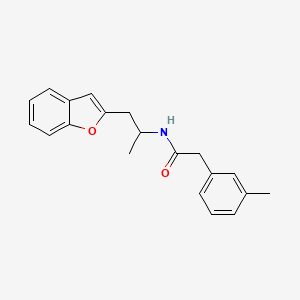

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)